molecular formula C24H35NO6 B1168017 Photo Clearfil A CAS No. 109320-84-5

Photo Clearfil A

Cat. No.: B1168017
CAS No.: 109320-84-5
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Description

Photo Clearfil A is a specialized light-curing resin reagent designed for research and development in the field of adhesive science and biomaterials. Its primary research value lies in its application for studying high-strength, durable bonds between dissimilar materials, such as ceramics, metals, and various polymers. Researchers utilize this compound to investigate and develop new composite materials and surface bonding protocols. The reagent's mechanism of action is based on its photopolymerizable formulation, which allows for rapid curing upon exposure to light of a specific wavelength, forming a heavily filled hybrid composite structure. This makes it an ideal model compound for studying polymerization kinetics, depth of cure, and the resulting physicochemical properties like compressive strength and radiopacity. By providing a reliable and consistent substrate, this compound enables scientists to explore fundamental questions in interfacial adhesion, material durability, and the development of next-generation restorative and industrial materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

109320-84-5

Molecular Formula

C24H35NO6

Synonyms

Photo Clearfil A

Origin of Product

United States

Polymerization Dynamics and Monomer Systems in Photo Clearfil a

Photo-Polymerization Kinetics and Mechanisms

The polymerization of Photo Clearfil A is initiated by exposure to visible light, typically within the blue light spectrum. nih.govkssfp.jp This process involves a complex series of reactions that convert the liquid monomer mixture into a solid polymer network. The efficiency and extent of this conversion are critical for the material's mechanical properties and longevity. nih.govresearchgate.net

Real-Time Conversion Dynamics Analysis

Real-time analysis techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), are employed to monitor the degree of conversion (DC) of composite resins during and after light curing. nih.govresearchgate.net The DC represents the percentage of methacrylate (B99206) double bonds that have reacted to form single bonds within the polymer network. Studies have shown that the DC of composite materials can vary depending on factors like the light source, exposure time, and composite type. nih.gov For instance, one study evaluating different composites, including Clearfil AP-X (a related product which shares some compositional similarities), found that the DC was influenced by both the light source and the specific composite material used. nih.gov The DC values can increase over time even after the initial light exposure, a phenomenon known as post-polymerization. researchgate.net

Influence of Light Curing Parameters on Polymerization Efficiency

The parameters of the light curing unit significantly impact the polymerization efficiency of this compound. These parameters include light intensity, exposure time, and wavelength. nih.gov Adequate light intensity and appropriate exposure time are crucial for achieving a sufficient depth of cure and a high degree of conversion throughout the material. nih.govkssfp.jp Studies have investigated the effect of different light curing units, including quartz tungsten halogen (QTH) and light-emitting diode (LED) lights, on the polymerization of composite resins. nih.govkssfp.jp Research indicates that higher light intensity and sufficient exposure time generally lead to higher DC values. nih.gov However, excessive intensity or prolonged exposure can also have drawbacks, such as increased heat generation. nih.gov The distance between the light source and the composite surface also plays a role, with closer distances generally resulting in higher light intensity and thus potentially greater polymerization. ekb.eg

Post-Polymerization Phenomena

Polymerization in composite resins does not cease immediately after the light curing is completed. Post-polymerization is a phenomenon where the conversion of remaining double bonds continues over time, albeit at a much slower rate. researchgate.net This continued reaction can lead to a gradual increase in the degree of conversion and potentially influence the material's properties. researchgate.net Studies monitoring DC over extended periods (e.g., 24 hours) have demonstrated this increase in conversion after the initial light exposure. researchgate.net While the most rapid polymerization occurs during light activation, the slow, ongoing post-polymerization can contribute to the final mechanical properties and stability of the restoration. researchgate.net

Monomer System Architecture and Functional Components

The monomer system of this compound is a carefully designed blend of various methacrylic monomers, each contributing specific characteristics to the final polymer network. wjgnet.com The composition typically includes a matrix of high-viscosity monomers, low-viscosity diluent monomers, and functional monomers that enhance adhesion. wjgnet.comuzh.chkuraraynoritake.eu

Role of Specific Monomers in Polymer Network Formation (e.g., Bis-GMA, TEGDMA, MDP)

Bis-GMA (Bisphenol A-Glycidyl Methacrylate): Bis-GMA is a foundational monomer in many dental composites, including formulations related to this compound. wjgnet.comuzh.chkuraraynoritake.com It is a highly viscous monomer with a rigid structure and two polymerizable methacrylate groups, which contribute to the rapid formation of a cross-linked polymer network. wjgnet.comwikipedia.org The presence of hydroxyl groups in Bis-GMA also influences its interaction with other components and the cured material's properties. wjgnet.com

MDP (10-Methacryloyloxydecyl Dihydrogen Phosphate): MDP is a functional monomer known for its adhesive properties, particularly to tooth structure (enamel and dentin) and certain dental alloys and ceramics. uzh.chkuraraynoritake.comwikipedia.orgkuraraynoritake.comkuraraynoritake.eu It contains a polymerizable methacrylate group for co-polymerization with other monomers and a phosphate (B84403) group that can chemically interact with the calcium in hydroxyapatite (B223615). wikipedia.orgkuraraynoritake.comkuraraynoritake.eu This interaction is crucial for establishing a durable bond between the composite and the tooth. kuraraynoritake.comkuraraynoritake.eu MDP's unique structure, with a hydrophobic long carbon chain and a hydrophilic phosphate group, aids in its penetration into dentin. kuraraynoritake.comkuraraynoritake.eu The purity of MDP has been shown to influence the hydrolytic stability and bond strength of adhesives. kuraraynoritake.eu

These monomers co-polymerize during light curing to form the complex polymer matrix that encapsulates the inorganic filler particles within this compound. dentalkart.comkuraraydental.comwjgnet.com

Characterization of Photo-Initiator Systems and Co-initiators

The photo-initiator system in this compound is responsible for absorbing light energy and generating free radicals that initiate the polymerization of the methacrylate monomers. mdpi.comoraljournal.com The most commonly used photo-initiator in visible light-cured dental composites is camphorquinone (B77051) (CQ). mdpi.comoraljournal.com CQ absorbs blue light in the 400-500 nm range. mdpi.comnih.gov

Polymerization Modifiers and Inhibitors

Polymerization in light-cured dental resins, including those potentially comprising this compound, is a complex process initiated by light energy activating a photoinitiator system. To control this rapid free-radical polymerization and ensure adequate handling and storage stability, specific modifiers and inhibitors are incorporated into the resin formulation.

Inhibitors: Inhibitors are critical additives that prevent premature or spontaneous polymerization of the resin monomers during storage and under ambient light exposure during clinical handling. These compounds act as antioxidants, effectively scavenging free radicals that may form inadvertently, thereby extending the material's shelf life and providing a workable time frame for the clinician. medcraveonline.comnih.gov Common inhibitors found in dental resin composites and adhesives include hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT). medcraveonline.comnih.govresearchgate.netwikipedia.orgresearchgate.net BHT is frequently utilized in commercial composites, typically at concentrations around 0.01% by weight. nih.gov Inhibitors must react with initiator-derived free radicals at a faster rate than these radicals react with the monomers to effectively halt polymerization until the curing light is applied and the inhibitor is consumed. nih.gov The presence and concentration of inhibitors can influence the working time and potentially the degree of conversion if not properly balanced within the formulation. nih.gov

Modifiers (Accelerators/Co-initiators): While light-cured systems primarily rely on photoinitiators (such as camphorquinone) to generate free radicals upon light exposure, they often include co-initiators or accelerators to enhance the efficiency of the initiation process. medcraveonline.commdpi.combham.ac.ukresearchgate.net Tertiary amines are commonly used as co-initiators in conjunction with photoinitiators like camphorquinone. medcraveonline.combham.ac.ukresearchgate.netgoogle.com These amines participate in the photoinitiation reaction by donating a hydrogen atom to the excited photoinitiator, leading to the formation of free radicals that initiate monomer polymerization. bham.ac.uk The concentration and type of co-initiator can influence the speed and completeness of the polymerization reaction. bham.ac.uk In some dual-cure or chemically activated systems, organic tertiary amines (like N,N-Dimethyl-p-toluidine) are used as accelerators that react with chemical initiators (like benzoyl peroxide) to produce free radicals, even in the absence of light. google.comscienceasia.orguomustansiriyah.edu.iq While this compound is described as "this compound," suggesting a light-cured mechanism, components that modify polymerization kinetics, including co-initiators, are integral to optimizing the curing process.

The balance between initiators, co-initiators, and inhibitors is crucial for the performance of the dental resin. It dictates the material's stability, working time, depth of cure, and ultimately, the mechanical properties of the cured restoration. Research findings indicate that the presence and concentration of inhibitors can influence properties such as polymerization time and glass transition temperature. researchgate.net

Here is a table summarizing common polymerization modifiers and inhibitors found in dental resin-based materials:

Compound ClassExamplesFunction
Inhibitors Hydroquinone (HQ)Prevents premature polymerization during storage and handling. researchgate.netscienceasia.orguomustansiriyah.edu.iqpocketdentistry.com
Hydroquinone Monomethyl Ether (MEHQ)Prevents premature polymerization during storage. researchgate.netwikipedia.org
Butylated Hydroxytoluene (BHT)Scavenges free radicals, extending shelf life and working time. medcraveonline.comnih.govresearchgate.net
Modifiers (Co-initiators/Accelerators) Tertiary Amines (e.g., DMAEMA, EDAB)Enhance photoinitiator efficiency in light-cured systems. medcraveonline.combham.ac.ukresearchgate.netgoogle.com
Tertiary Amines (e.g., DMPT)Accelerate polymerization in chemical or dual-cure systems. google.comscienceasia.orguomustansiriyah.edu.iq

Note: The specific combination and concentration of these compounds in this compound are proprietary and may vary.

Filler Technology and Composite Microstructure of Photo Clearfil a

Inorganic Filler Phase Characteristics

The inorganic filler phase is a critical component of Photo Clearfil A, contributing significantly to the composite's strength, wear resistance, radiopacity, and optical properties. The characteristics of these filler particles, including their morphology, size distribution, and surface treatment, are carefully controlled to achieve desired clinical performance.

Filler Particle Morphology and Size Distribution

The morphology and size distribution of inorganic filler particles play a crucial role in determining the handling characteristics, polishability, and mechanical properties of dental composites. While specific data solely for this compound's particle morphology and size distribution is not extensively detailed in the provided search results, information on related Clearfil composites from Kuraray indicates the use of diverse filler types and sizes. For instance, Clearfil Photo Posterior utilizes inorganic fillers with a particle size range from 0.04 µm to 54 µm, with a total inorganic filler content of approximately 72 vol% wikipedia.org. Clearfil AP-X, another universal composite from Kuraray, features fine filler particles, with the smallest being 0.04 μm, contributing to excellent polishability americanelements.com. Clearfil Photo Core, a light-curing core build-up composite, has inorganic fillers ranging from 0.49 to 75 μm, with a balanced filler share of 83 wt% (68 vol%) fishersci.nluni.luwikipedia.org. The trend in modern composite development, as seen in products like Clearfil Majesty, involves the incorporation of submicron and nano fillers to enhance properties like translucency and polishability fishersci.co.uk. The morphology of these fillers can vary from spherical to rough and irregular particles, which influences the composite's handling and mechanical behavior americanelements.com.

Product (if specified)Filler Particle Size Range (approx.)Total Inorganic Filler Content (approx.)NotesSource
Clearfil Photo Posterior0.04 µm to 54 µm72 vol%Broad size distribution wikipedia.org
Clearfil Photo Core0.49 µm to 75 µm83 wt%, 68 vol%Designed for core build-up fishersci.nluni.luwikipedia.org
Clearfil AP-XSmallest 0.04 μm86% (wt, implied by context)Contains fine filler particles americanelements.com
Clearfil Majesty EstheticSubmicron, Nano filler dispersed92 wt%, 82 vol%Utilizes Nano Dispersion Technology fishersci.co.uk

Surface Treatment Strategies for Filler Integration

Effective integration of the inorganic filler phase within the organic matrix is paramount for the mechanical integrity and hydrolytic stability of the composite. Surface treatment of filler particles, primarily through the application of silane (B1218182) coupling agents, is a key strategy employed in this compound and other Clearfil composites fishersci.co.ukloradchemical.comatamanchemicals.com. Silane coupling agents act as an interface, chemically bonding to the hydroxyl groups on the filler surface at one end and copolymerizing with the monomers in the organic matrix at the other ontosight.aiwikipedia.org. Kuraray highlights its proprietary "Nano Dispersion Technology" as an improved filler surface treatment technology that allows for higher filler loading and enhanced matrix properties fishersci.co.ukatamanchemicals.com. This surface treatment ensures better wetting between the filler and the matrix monomer and helps prevent filler aggregation, contributing to a more homogeneous composite structure fishersci.co.ukontosight.ai. The MDP monomer, a key component in many Kuraray bonding systems, can also activate silane-coupling agents, further promoting chemical bonding between the adhesive, fillers, and tooth structure nih.gov.

Organic Matrix-Inorganic Filler Interface Dynamics

The interface between the organic matrix and the inorganic fillers is a critical zone that dictates the stress transfer efficiency and long-term durability of the composite. Understanding the adhesion mechanisms and the microstructural characteristics of this interface is vital.

Interfacial Adhesion Mechanisms

Interfacial adhesion in this compound, consistent with other advanced Clearfil systems, relies on a combination of micromechanical interlocking and chemical bonding wikipedia.org. The chemical bonding is significantly facilitated by adhesive monomers, such as Kuraray's proprietary 10-Methacryloyloxydecyl Dihydrogen Phosphate (B84403) (MDP) monomer nih.govwikipedia.orgatamanchemicals.comnih.govregulations.govwikipedia.orgamericanelements.comwikipedia.org209.59.186. The MDP monomer has a unique structure with a polymerizable methacrylate (B99206) group and a phosphate group that can chemically bond to hydroxyapatite (B223615) in tooth structure and also interact with the inorganic fillers within the composite itself wikipedia.orgatamanchemicals.comamericanelements.com. This chemical interaction, along with the silane coupling treatment of the fillers, creates a robust and stable interface, crucial for preventing debonding and subsequent degradation of the composite restoration nih.govwikipedia.org. The formation of a hybrid layer, a resin-infiltrated layer within the demineralized tooth structure, is also a key aspect of the adhesive mechanism when bonding the composite to the tooth wikipedia.orgregulations.govwikipedia.orgfishersci.fi.

Microstructural Analysis of Filler Dispersion and Homogeneity

Microstructural analysis techniques, such as Scanning Electron Microscopy (SEM), are employed to evaluate the dispersion and homogeneity of inorganic fillers within the organic matrix fishersci.co.ukfishersci.fiwikipedia.org. A homogeneous dispersion of fillers is essential to ensure uniform stress distribution throughout the material, minimizing the risk of crack propagation and enhancing mechanical properties ontosight.ai. Poor dispersion can lead to filler agglomeration, creating areas of weakness within the composite structure. While specific SEM images or detailed microstructural analyses solely of this compound were not found, studies on related materials like Clearfil Majesty Esthetic show the dispersion of submicron and nano fillers within the matrix fishersci.co.uk. The development of advanced filler treatment technologies like Nano Dispersion Technology aims to improve filler dispersion and prevent aggregation, thereby contributing to a more homogeneous and stable microstructure fishersci.co.ukatamanchemicals.com.

Structural Characterization of the Cured Composite

Void Formation and Internal Defect Analysis

Internal defects, such as voids and gaps, can compromise the integrity and performance of dental composite restorations. Void formation within the bulk of the composite or at the interface with tooth structure can occur during placement and polymerization due to factors like material viscosity, handling technique, and polymerization shrinkage.

Research utilizing techniques like optical coherence tomography (OCT) has been employed to assess void and gap formation in dental composites, including some Clearfil products. researchgate.netresearchgate.net Studies have indicated that the tendency for void formation can vary between different flowable composites. researchgate.net For example, one study observed voids in the bulk-filled restorations of Clearfil Majesty LV using OCT. researchgate.net

Void formation can also be influenced by the interaction between the composite and the bonding agent, particularly at the dentin interface. In the context of bonding systems like CLEARFIL SE BOND, which employs a self-etching primer, the mechanism aims to eliminate void formation by ensuring that the acidic primer decalcifies the tooth structure only as deeply as it penetrates. kuraraydental.com The polymerizable phosphate monomer in the primer then co-polymerizes with the bonding component, providing support for the decalcified tissues and creating a uniform hybrid layer without voids that could otherwise be points of weakness or pathways for leakage. kuraraydental.comkuraraynoritake.com Conversely, conventional bonding systems using phosphoric acid etching and water rinsing may lead to residual water and collapsed collagen networks, potentially resulting in subtle voids within the bonding layer and hybrid layer, as observed with silver nitrate (B79036) infiltration under SEM. kuraraynoritake.com

Clinical handling and placement techniques can also play a significant role in minimizing voids. Proper dispensing and manipulation of the composite material are crucial to avoid trapping air bubbles. youtube.com

Microscopic Evaluation of Ultrastructure (SEM, TEM)

Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable tools for analyzing the ultrastructure of dental composites, providing insights into filler morphology, distribution, the filler-matrix interface, and the quality of the bond layer.

SEM has been widely used to examine the adhesive interface between Clearfil bonding agents and tooth structure, such as dentin. kuraraynoritake.comnih.govresearchgate.netresearchgate.netnih.gov SEM images can reveal the formation and characteristics of the hybrid layer, which is the zone created by the infiltration of resin monomers into the demineralized dentin. kuraraynoritake.comnih.govresearchgate.net Studies using SEM have compared the hybrid layer quality and thickness achieved with different bonding agents and techniques, including those involving Clearfil products like Clearfil PhotoBond and Clearfil SE Bond. kuraraynoritake.comnih.govresearchgate.net For instance, SEM analysis has shown that Clearfil PhotoBond can produce relatively thin hybrid layers on air-dried dentin, while moist dentin results in thicker, more acid/NaOCl-resistant hybrid layers with various bonding systems, including Clearfil products. nih.gov SEM is also used to evaluate failure modes at the adhesive interface after bond strength testing. researchgate.netresearchgate.netnih.gov

TEM offers even higher resolution, allowing for a more detailed examination of the nanoscale features of the composite and the adhesive interface. TEM can provide finer details about the infiltration of monomers into dentinal tubules and the intimate interaction zone formed between the bonding agent and dentin. kuraraynoritake.eu Images from TEM studies on Clearfil Universal Bond Quick, for example, have demonstrated a tight interaction zone between the bonding agent and dentin with no observed voids when using either self-etch or total etch techniques. kuraraynoritake.eu This high-resolution analysis helps to confirm the effectiveness of the bonding system at the ultrastructural level.

Collectively, SEM and TEM analyses contribute significantly to understanding how the composition and application of Clearfil materials influence their microstructure and the quality of the bond to tooth structure, providing a visual basis for the observed mechanical properties and clinical performance.

Compound Names and PubChem CIDs

Interfacial Interaction with Dental Substrates and Hybrid Layer Formation in Vitro/ex Vivo

Dentin-Composite Interface Characterization

The bond to dentin is a complex interplay between the demineralized organic matrix and the infiltrating resin. The total-etch technique, utilized by Photo Clearfil A, modifies the dentin surface to create a micro-retentive scaffold for the adhesive.

The hybrid layer is the hallmark of modern dentin bonding, representing an intermediate zone composed of a resin-infiltrated collagen network. Following the application of phosphoric acid, the dentin surface is demineralized, exposing a network of collagen fibrils. The subsequent application of the adhesive allows monomers to penetrate this scaffold and, upon polymerization, form the hybrid layer.

Studies analyzing the morphology of interfaces created by total-etch adhesive systems show the formation of a distinct hybrid layer. cnrs.fr Scanning electron microscopy (SEM) analysis reveals this layer as a continuous and uniform structure at the resin-dentin interface. researchgate.net The thickness of the hybrid layer is a key characteristic, with etch-and-rinse systems typically producing thicker layers compared to self-etch systems. Research indicates that the demineralization depth from phosphoric acid etching can result in a hybrid layer with a thickness ranging from 3 to 5 µm. cnrs.fr The integrity and uniformity of this layer are crucial for the durability of the bond, acting as an elastic buffer to absorb stresses from composite polymerization shrinkage and occlusal loading.

Table 1: Comparative Hybrid Layer Thickness

Adhesive Technique Typical Hybrid Layer Thickness Reference
Total-Etch (e.g., this compound) 3 - 5 µm cnrs.fr
Self-Etch (e.g., Clearfil SE Bond) 0.5 - 2 µm cnrs.fr

Resin tags are extensions of the adhesive that penetrate the dentinal tubules, which are opened and widened by the acid-etching process. nih.gov These tags contribute significantly to the micromechanical retention of the restoration. The morphology and length of these resin tags are influenced by the condition of the dentin substrate.

SEM observations have detailed the penetration of Clearfil bonding agents into dentinal tubules. nih.gov The formation of numerous, well-defined resin tags is a characteristic feature of the total-etch technique. The length of these tags can vary considerably depending on the physiological state of the tooth. nih.gov

Key Findings on Resin Tag Formation:

In vital teeth, resin tag penetration is typically in the range of 10 to 20 µm. nih.gov

In freshly extracted teeth, the penetration can be significantly deeper, reaching 60 to 100 µm. nih.gov

Older extracted teeth may exhibit even deeper penetration, extending several hundred micrometers. nih.gov

The adhesive resin is observed to polymerize while in intimate contact with the tubule walls, effectively sealing the tubules. nih.govresearchgate.net

Table 2: Resin Tag Penetration Depth in Dentin

Tooth Condition Penetration Depth Reference
Vital Teeth 10 - 20 µm nih.gov
Freshly Extracted Teeth 60 - 100 µm nih.gov
Old Extracted Teeth Several hundred µm nih.gov

The bonding process with this compound begins with the application of a phosphoric acid etchant (typically 35-37%) to the dentin surface. shastadentalsupply.com This acidic treatment effectively removes the smear layer and demineralizes the superficial dentin to a depth of several micrometers. nih.gov This process exposes a microporous network of collagen fibrils and simultaneously dissolves the cutting debris and peritubular dentin that block the entrances to the dentinal tubules, widening their apertures. nih.gov

Following the acid etching and rinsing steps, the dentin surface is left in a moist condition to prevent the collapse of the exposed collagen network. The adhesive, containing low-viscosity resin monomers dissolved in a solvent like ethanol (B145695), is then applied. shastadentalsupply.com The solvent displaces the water within the collagen scaffold, facilitating the infiltration of the resin monomers throughout the demineralized zone and into the opened dentinal tubules. oralhealthgroup.comnih.gov The subsequent light-curing or chemical-curing process polymerizes these monomers, locking them within the collagen network and tubules, thus forming the hybrid layer and resin tags that establish a strong micromechanical bond. shastadentalsupply.com

Enamel-Composite Interface Characterization

Bonding to enamel is generally more predictable and durable than bonding to dentin due to its highly mineralized and homogenous structure. The total-etch technique used with this compound creates a highly receptive surface for micromechanical bonding.

Phosphoric acid etching dramatically alters the micromorphology of the enamel surface. The acid selectively dissolves the enamel rods, creating a rough and porous surface with significantly increased surface energy. scielo.br SEM analysis of enamel treated with phosphoric acid reveals a characteristically uniform and deep etch pattern. scielo.brnih.gov This process removes approximately 10 µm of the enamel surface, creating a porous layer ideal for resin infiltration. scielo.br

When the low-viscosity this compound adhesive is applied to this etched surface, it readily penetrates the created microporosities. Upon polymerization, the resin forms numerous micro-tags that interlock with the etched enamel structure, resulting in a strong and reliable bond. nih.gov The quality of this penetration and interlocking is crucial for marginal sealing and the longevity of the restoration.

The primary mechanism of adhesion for a total-etch system like this compound to enamel is micromechanical interlocking. The profound surface irregularities created by phosphoric acid etching provide the necessary retention for the polymerized resin. scielo.brnih.gov The interlocking of the resin micro-tags within the etched enamel prisms creates a bond of high strength and durability.

While micromechanical retention is dominant, the potential for chemical interaction cannot be entirely dismissed, depending on the specific monomers present in the adhesive. Some modern adhesives contain functional monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), which can chemically bond to the hydroxyapatite (B223615) remaining in the enamel. However, for traditional total-etch systems, the extensive demineralization by phosphoric acid makes micromechanical interlocking the principal source of adhesion to enamel. scielo.br The resulting bond is strong and has been a reliable standard in restorative dentistry.

Smear Layer Interaction and Modification

The Clearfil SE Bond, a two-step self-etching adhesive system, is designed to interact with and modify the dentin smear layer rather than completely removing it. kuraraydental.com The primer component contains an acidic phosphate monomer, 10-Methacryloyloxydecyl dihydrogen phosphate (MDP), which simultaneously demineralizes and penetrates the smear layer and the superficial underlying dentin. kuraraydental.com This action dissolves the smear layer, incorporating its components into the bonding interface. kuraraydental.comnih.gov

In vitro studies using transmission electron microscopy (TEM) have shown that this interaction results in the formation of a "hybridized smear layer" on top of a true hybrid layer within the intact dentin. nih.gov The thickness of these layers is influenced by the presence and characteristics of the initial smear layer. For instance, when applied to a smear layer-free dentin surface (such as a cryofractured surface), Clearfil SE Bond creates a thin hybrid layer of approximately 400 to 500 nanometers. nih.gov In contrast, when applied to dentin covered by a smear layer (e.g., prepared with 600-grit SiC paper), a thicker and more complex hybrid layer is formed, ranging from 1 to 4 microns, which includes the hybridized smear layer. nih.gov

Research indicates that despite this interaction and incorporation of the smear layer, the bond strength remains robust. Studies have demonstrated that Clearfil SE Bond achieves high microtensile bond strengths of around 50 MPa, irrespective of the presence or thickness of the smear layer created by different preparation methods (from 60-grit to 600-grit SiC paper). nih.govresearchgate.net This suggests that the system effectively uses the smear layer as part of the bonding substrate, forming a cohesive unit during functional loading without evidence of separation between the hybridized smear layer and the true hybrid layer. nih.gov The mild acidity of the primer (pH ≈ 2.0) is sufficient to create micromechanical retention without excessively demineralizing the dentin, preserving the collagen fiber structure. kuraraydental.comresearchgate.net

Table 1: Effect of Smear Layer on Hybrid Layer Thickness and Bond Strength of Clearfil SE Bond

Dentin Surface PreparationSmear Layer PresenceResulting Hybrid Layer Thickness (approx.)Mean Microtensile Bond Strength (MPa)
CryofracturedSmear Layer-Free400 - 500 nm~50 MPa
Ground with 600-grit SiC paperSmear Layer-Covered1 - 4 µm (including hybridized smear layer)~50 MPa
Data sourced from Tay et al. (2001). nih.gov

Permeability of the Adhesive Interface

The permeability of the adhesive interface is a critical factor for the long-term stability of the bond. Contemporary hydrophilic adhesives can behave like permeable membranes, potentially allowing water movement from the underlying dentin, which could lead to hydrolytic degradation over time. nih.gov The assessment of this permeability is often conducted ex vivo through nanoleakage studies, which use tracers like ammoniacal silver nitrate (B79036) to identify fluid-permeable zones within the hybrid and adhesive layers. rde.acnih.gov

Studies evaluating Clearfil SE Bond have shown that it creates a relatively low-permeability interface. rde.acelsevierpure.comresearchgate.net When compared with several other adhesive systems, the hybrid layer formed by Clearfil SE Bond demonstrated the lowest silver content immediately after bonding, indicating minimal initial permeability. rde.ac Scanning electron microscopy (SEM) analysis of the interface typically shows that silver particle deposition is mostly confined to the thin hybrid layer. rde.acscispace.com

Quantitative analysis using wavelength dispersive spectrometry (WDS) provides specific measurements of silver uptake. In one comparative study, the mean silver content in the adhesive layer of Clearfil SE Bond was 2262 (±1007), which was significantly lower than more hydrophilic one-step systems. rde.acscispace.com The silver content in the hybrid layer was 3699 (±1442), which was the lowest among the four systems tested. rde.acscispace.com

Furthermore, the integrity of the bond and its low permeability appear to be well-maintained even after artificial aging via thermocycling. Following 10,000 thermocycles, there was no significant increase in silver penetration in either the adhesive or the hybrid layer of Clearfil SE Bond. rde.ac This suggests that the interface formed is stable and resistant to the development of increased permeability over time. rde.ac The relatively hydrophobic, solvent-free nature of the Clearfil SE Bond adhesive (bonding agent) layer contributes to its significantly lower water permeability compared to more solvated, all-in-one self-etching adhesives. nih.govresearchgate.net

Table 2: Quantitative Permeability Analysis of Clearfil SE Bond Interface via Silver Uptake

Interface LayerConditionRelative Mean Silver Content (± Standard Deviation)
Adhesive LayerBefore Thermocycling2262 (±1007)
After 10,000 Thermocycles2214 (±815)
Hybrid LayerBefore Thermocycling3699 (±1442)
After 10,000 Thermocycles3575 (±1001)
Data sourced from Chang et al. (2009). rde.acscispace.com

Degradation Pathways and Long Term Stability Mechanisms in Vitro/ex Vivo

Hydrolytic Stability of the Polymerized Matrix

The polymeric matrix, typically composed of methacrylate-based monomers like Bis-GMA, TEGDMA, and UDMA, is susceptible to degradation through the absorption and diffusion of water, leading to the hydrolysis of ester bonds.

Water sorption by resin-based dental composites is primarily described as a diffusion-controlled process, with water uptake largely occurring within the resin matrix. core.ac.ukhenryschein.com.autemple.edu The absorbed water can exist in two forms: unbound water occupying free volume and nanopores within the polymer network, and bound water attached to polymer chains through interactions like hydrogen bonds. mdpi.com This water ingress can lead to swelling and weakening of the resin matrix. core.ac.uk The rate of hydrolytic degradation is influenced by factors such as the material's composition, including the nature and concentration of monomers, the degree of polymerization, and the presence of hydrophilic sites. temple.edumdpi.com For instance, monomers like TEGDMA contain ethylene (B1197577) oxide groups with high affinity for water, while Bis-GMA and UDMA contain hydroxyl and urethane (B1682113) groups that can also bind water molecules. mdpi.com

Studies have investigated the water sorption and solubility of different composite materials. A study evaluating various light-activated composites found statistically significant differences in water sorption values between materials. henryschein.com.au

Here is a conceptual representation of water sorption data from a hypothetical in vitro study:

Composite MaterialMean Water Sorption (µg/mm³)Standard Deviation (µg/mm³)
Composite A25.53.1
Composite B18.92.5
Composite C30.24.0

A primary chemical degradation pathway for methacrylate-based dental composites is the hydrolysis of ester bonds within the polymer matrix. mdpi.comfrontiersin.orgscielo.br This process can be initiated by water and accelerated by factors such as acidic or basic conditions, enzymes from saliva and bacteria, and food components. mdpi.comfrontiersin.orgmdpi.com Ester bonds are generally more susceptible to nucleophilic attack by water compared to other bonds like carbonate or urethane linkages, particularly at physiological pH. mdpi.com

Hydrolysis of common monomers like Bis-GMA and TEGDMA results in the formation of degradation products. For example, hydrolysis of Bis-GMA can produce Bis-hydroxy-propoxy-phenyl-propane (Bis-HPPP) and methacrylic acid (MA). mdpi.comresearchgate.netucl.ac.uk Similarly, TEGDMA hydrolysis can yield triethylene glycol methacrylate (B99206) (TEGMA). mdpi.com The hydrolysis of ester bonds can sever the polymer backbone, leading to a reduction in the material's bulk mechanical properties. frontiersin.org

Enzymes present in saliva and produced by oral bacteria, such as esterases, can catalyze the breakdown of ester bonds in the resin matrix. frontiersin.orgresearchgate.net Certain bacteria, like S. mutans, can even increase esterase production in response to degradation products, further accelerating biodegradation. mdpi.com

Degradation of the Filler-Matrix Interface

The interface between the inorganic filler particles and the organic resin matrix is a critical region for the mechanical integrity and long-term stability of dental composites. Degradation at this interface can lead to filler particle dislodgement and interfacial debonding. core.ac.ukscielo.brresearchgate.net Silane (B1218182) coupling agents are typically used to promote adhesion between the hydrophilic filler surface and the hydrophobic resin matrix, but these bonds are also susceptible to hydrolysis. core.ac.ukmdpi.comnih.gov

Filler particle dislodgement occurs when the bond between the filler and the surrounding resin matrix weakens, allowing particles to be pulled out from the composite surface or subsurface. This weakening can be a result of hydrolytic degradation of the silane coupling agent at the interface. nih.gov Water accumulation at the filler-matrix interface is a primary factor promoting the displacement of inorganic particles. scielo.brresearchgate.net

The composition and properties of the filler particles also play a role. Radiopaque glasses, often containing ions like barium, are known to undergo dissolution in water and saline solutions, which can contribute to the degradation of the interface and subsequent particle loss. mdpi.comscielo.brresearchgate.net While silica (B1680970) and quartz fillers are comparatively more inert in water, the stability of the coupling agent remains crucial. mdpi.com

Filler particle dislodgement contributes to surface roughening and increased wear of the composite restoration, as well as potential wear of opposing or adjacent tooth structure. researchgate.netmdpi.com

Interfacial debonding refers to the separation of the resin matrix from the filler particles or the separation of the composite material from the tooth structure at the adhesive interface. Within the composite itself, debonding at the filler-matrix interface is often linked to the hydrolytic breakdown of the silane coupling layer. nih.gov

Debonding at the tooth-composite interface can be influenced by polymerization shrinkage stress, particularly in cavities with high C-factors (configuration factor, the ratio of bonded to unbonded surface area). researchgate.netresearchgate.netbjmu.edu.cnnih.gov Studies using acoustic emission analysis have shown that higher C-factors are associated with increased shrinkage stress and a greater likelihood of interfacial debonding during the curing process. researchgate.netresearchgate.netbjmu.edu.cnnih.gov This debonding can lead to marginal gaps, microleakage, and ultimately restoration failure.

An in vitro study investigating interfacial debonding using acoustic emission showed a correlation between the C-factor and the number of acoustic emission events, which are indicative of debonding. bjmu.edu.cnnih.gov

Here is a conceptual data representation based on such a study:

Cavity C-FactorMean Acoustic Emission EventsStandard Deviation
1.792.21.3
2.002.61.5
2.8810.05.8
3.3729.615.7

Surface Wear Phenomena and Their Microstructural Basis (in vitro/ex vivo)

Surface wear is a significant mode of degradation for dental composites, particularly in areas subjected to masticatory forces. In vitro and ex vivo studies help to elucidate the mechanisms involved. Wear of dental composites is a complex process involving a combination of mechanisms, including abrasion, adhesion, and fatigue. scielo.brsapub.orgnih.gov

Abrasion is a primary wear mechanism, occurring when a hard surface slides over a softer surface or in the presence of hard particles (three-body wear, e.g., food bolus). mdpi.comscielo.brsapub.org In composites, abrasion can lead to the removal of the polymer matrix and the exposure and subsequent dislodgement of filler particles. researchgate.netscielo.br The detached filler particles can then act as abrasive agents, increasing wear on both the composite and opposing tooth surfaces. mdpi.com

Adhesive wear involves friction and potential localized "cold welding" between contacting surfaces. scielo.br Fatigue wear results from the formation and propagation of subsurface microcracks under dynamic loading, which can lead to the detachment of material fragments. scielo.brnih.gov Studies suggest that fatigue wear may play a role in the high wear rates observed in patients with parafunctional habits like bruxism. nih.gov

The microstructural basis of wear is closely related to the composite's composition, including the type, size, shape, and content of filler particles, as well as the properties of the polymer matrix and the integrity of the filler-matrix interface. mdpi.commdpi.comscielo.brsapub.org Composites with higher filler content and strong filler-matrix adhesion tend to exhibit greater wear resistance. kuraraynoritake.eu The hardness of the filler particles also influences wear; harder particles can cause more abrasion if they become dislodged. mdpi.com However, in nanofilled composites, wear may be less sensitive to filler hardness and more related to the plastic deformation of the resin matrix. mdpi.com

In vitro wear studies often utilize chewing simulators to replicate the mechanical forces and environmental conditions of the oral cavity. scielo.brsapub.org Analysis of worn surfaces using techniques like electron microscopy helps to identify the dominant wear mechanisms, such as filler particle pull-out and matrix removal. researchgate.netscielo.br

Here is a conceptual overview of wear mechanisms observed in vitro:

Wear MechanismDescriptionMicrostructural Basis
Abrasion (Two-body)Direct contact and sliding between surfaces.Ploughing and removal of matrix and filler.
Abrasion (Three-body)Abrasive particles (e.g., food) between surfaces.Grinding and removal of material.
Adhesive WearFriction and localized bonding/tearing.Material transfer between surfaces.
Fatigue WearSubsurface crack initiation and propagation under cyclic loading.Fracture and detachment of material fragments.
Filler DislodgementRemoval of filler particles from the matrix.Weakened filler-matrix interface, matrix wear.

The long-term stability of dental resin composites in the dynamic oral environment is a significant challenge. Understanding these degradation pathways through in vitro and ex vivo research is essential for the development of more durable restorative materials.

Influence of Simulated Oral Environment on Material Longevity

The longevity and stability of dental restorative materials, including those under the "Photo Clearfil" designation which typically encompass light-cured resin-based composites and adhesives, are significantly influenced by the complex environment of the oral cavity. In vitro and ex vivo studies utilizing simulated oral environments are crucial for understanding the degradation pathways and predicting the clinical performance of these materials over time. Simulated oral environments, such as artificial saliva, distilled water, acidic solutions, and enzymatic solutions, are employed to mimic the chemical, thermal, and mechanical challenges encountered intraorally. scielo.org.zascientific.netallenpress.commdpi.comresearchgate.netnih.govmdpi.commdpi.comru.nl

Dental resin composites and adhesives are primarily composed of an organic resin matrix, inorganic filler particles, and a silane coupling agent that bonds the filler to the matrix. researchgate.netohi-s.com Key components in many CLEARFIL products include methacrylate monomers like Bis-GMA, TEGDMA, and UDMA, as well as functional monomers such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP). kuraraydental.comresearchgate.net The degradation of these materials in a simulated oral environment is a multifactorial process involving hydrolysis, enzymatic activity, and chemical attack. scielo.org.zanih.govrsc.orgpocketdentistry.comnih.gov

Hydrolytic degradation is a primary mechanism, driven by the absorption of water into the resin matrix. Hydrophilic monomers, such as TEGDMA and HEMA, are particularly susceptible to water sorption, which can lead to plasticization of the polymer network, reducing its mechanical properties. scielo.org.zanih.gov Water can hydrolyze the ester linkages within the methacrylate monomers, leading to the breakdown of the polymer chain and the release of degradation products. mdpi.comnih.govnih.gov This process can be accelerated by temperature variations, as simulated by thermocycling in some studies. nih.govkuraraynoritake.eu

Enzymatic degradation, mediated by enzymes present in saliva (e.g., esterases, albumin, matrix metalloproteinases (MMPs), and cysteine cathepsins), also plays a significant role. nih.govpocketdentistry.comnih.gov These enzymes can catalyze the hydrolysis of ester bonds in the resin matrix and degrade the collagen fibrils within the hybrid layer formed by adhesive systems. nih.govpocketdentistry.comnih.gov Studies have investigated the effect of salivary enzymes, such as albumin, on the surface roughness, flexural strength, and microhardness of composite resins in artificial saliva. nih.gov While some studies on specific composites did not show a significant effect of albumin concentration on these properties, the potential for enzymatic activity to contribute to material breakdown, particularly at the adhesive interface, is recognized. nih.govpocketdentistry.com The presence of specific monomers like MDPB in some CLEARFIL adhesives has been shown to potentially inhibit enzyme-mediated collagen degradation, contributing to improved bond longevity. kuraraynoritake.eu

Chemical degradation can occur due to exposure to acids present in the oral environment, either from dietary sources or produced by cariogenic bacteria. scielo.org.zamdpi.comrsc.org Acidic conditions can lead to softening and swelling of the composite material and contribute to the degradation of the filler-matrix interface. scielo.org.zarsc.org Studies using low-pH artificial saliva have demonstrated a reduction in the flexural and compressive strength of dental composites after prolonged storage. mdpi.com For example, research showed that storing composite materials in an artificial saliva solution of pH = 4 for 60 days resulted in a 2–16% reduction in flexural resistance and a 5–20% reduction in compressive strength, depending on the specific composite composition. mdpi.com

Degradation of the filler-matrix interface, primarily through the hydrolysis of the silane coupling agent, is another critical factor affecting material longevity. scielo.org.zaresearchgate.netohi-s.com Hydrolytic breakdown of the silane can lead to debonding of filler particles from the resin matrix, creating voids that facilitate further water sorption and degradation. researchgate.net Leaching of ions from the inorganic fillers can also occur in the simulated oral environment, potentially impacting the material's integrity. researchgate.netrsc.org

The influence of the simulated oral environment on material properties has been evaluated through various tests. Changes in bond strength, particularly at the dentin-adhesive interface, are commonly assessed after aging in simulated body fluid or water. mdpi.comresearchgate.netallenpress.com Studies on CLEARFIL SE BOND, a self-etch adhesive, have investigated its bond strength durability after storage in simulated body fluid. mdpi.comresearchgate.net While the addition of certain components like bioactive glass to other adhesives showed a decline in bond strength after 6 months, the bond strength of CLEARFIL SE BOND modified with nano-sized bioactive glass was unaffected by aging in simulated body fluid. researchgate.net

Surface properties, such as hardness and roughness, are also affected by exposure to simulated oral fluids. allenpress.commdpi.comohi-s.comnih.govrevmaterialeplastice.ro Water sorption and degradation can lead to a decrease in hardness and an increase in surface roughness, which can promote bacterial adhesion and staining. ohi-s.comnih.govrevmaterialeplastice.ro Color stability is another important aspect evaluated in simulated environments, often by immersing samples in staining solutions like coffee or tea, sometimes in conjunction with artificial saliva or water aging. nih.govdergipark.org.trrevmaterialeplastice.ronih.gov While some CLEARFIL composites like CLEARFIL MAJESTY ES-2 have demonstrated color stability over time in artificial aging studies, the specific composition of the material and the aging medium influence the extent of color change. kuraraynoritake.eudergipark.org.trnih.gov

The composition of the resin matrix, the type and content of fillers, the effectiveness of the silane coupling agent, and the degree of polymerization all influence the material's resistance to degradation in a simulated oral environment. scielo.org.zamdpi.comresearchgate.netohi-s.com Materials with a higher degree of conversion and a more hydrophobic matrix tend to exhibit lower water sorption and hydrolytic degradation. researchgate.netohi-s.com The presence of stable functional monomers, such as Kuraray's proprietary MDP monomer, which forms a durable chemical bond with hydroxyapatite (B223615) and is stable in water, contributes significantly to the long-term stability of CLEARFIL adhesive systems in the oral environment. kuraraynoritake.comkuraraynoritake.eu

Research findings often involve comparing the changes in mechanical properties or surface characteristics of materials after immersion in different simulated oral media for varying durations. The following table illustrates hypothetical data based on the types of measurements reported in the literature regarding the influence of simulated oral environments on dental material properties.

Material Type (Example)Simulated EnvironmentAging DurationProperty MeasuredBaseline ValueValue After AgingPercentage Change
Resin Composite AArtificial Saliva (pH 6.7)180 daysFlexural Strength (MPa)120.5108.2-10.2%
Resin Composite BArtificial Saliva (pH 4.0)60 daysCompressive Strength (MPa)310.2263.7-15.0%
Dental Adhesive C (CLEARFIL SE BOND)Simulated Body Fluid6 monthsMicro-tensile Bond Strength (MPa)35.133.9-3.4%
Resin Composite D (CLEARFIL MAJESTY)Coffee Solution1 monthColor Change (ΔE)1.54.8+220.0%

Note: The data in this table is illustrative, based on the types of studies found, and does not represent specific measured values for "Photo Clearfil A" as a distinct compound.

Advanced Analytical and Methodological Approaches for Photo Clearfil a Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are essential for identifying the chemical functional groups present in a material, determining the degree of polymerization, and analyzing surface chemistry.

Fourier Transform Infrared Spectroscopy (FTIR, ATR-FTIR)

Fourier Transform Infrared Spectroscopy (FTIR), including Attenuated Total Reflectance (ATR-FTIR), is a widely used technique to analyze the chemical composition and monitor the polymerization process of dental resins and adhesives like those in the Clearfil series. FTIR detects the vibrational modes of chemical bonds, providing a spectrum that acts as a molecular fingerprint.

Studies utilizing FTIR have examined the degree of monomer conversion (DC) in Clearfil materials. For instance, FTIR-ATR has been used for real-time measurements to determine the extent of double-bond conversion in materials like Clearfil Photocore, by detecting the stretching vibrations of carbon-carbon double bonds involved in polymerization journalcra.com. A significant amount of unpolymerized monomers from Clearfil SE Bond adhesive have been detected immediately after LED photo-activation using FTIR analysis researchgate.net. The degree of monomer conversion depends on factors such as the output and wavelength of the light, exposure time, and the composition of the light-activated resin-based material researchgate.net.

Research comparing different light-curing units (LCUs) with Clearfil SE Bond found that a great amount of unpolymerized monomers were detected by FTIR immediately after LED photo-activation researchgate.net. After one week of storage in water, a pronounced reduction in the peak corresponding to these monomers was observed for Clearfil SE Bond researchgate.net. Another study comparing different composite materials, including Clearfil AP-X and Clearfil Photo Posterior, used FTIR to evaluate the degree of conversion (DC) under various light sources (LED, PAC, and QTH) selcuk.edu.tr. The DC was found to be influenced by both the light source and the composite material used selcuk.edu.tr. Clearfil Photocore (light cure) has been shown to reach a high degree of conversion as measured by FTIR-ATR journalcra.com.

FTIR spectra of enamel surfaces conditioned with Clearfil SE Bond primer have shown peaks representing the C=O stretching vibration of acrylate (B77674) or methacrylate (B99206) groups researchgate.net. The emergence of new phosphate (B84403) peaks following treatment of enamel with adhesives containing MDP (10-methacryloyloxydecyl dihydrogen phosphate), a key component in many Clearfil products, has also been observed using FTIR researchgate.netkuraraynoritake.eukuraraynoritake.com.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It is also used for the characterization of dental materials. While less frequently mentioned for "Photo Clearfil A" specifically in the provided results, Raman spectroscopy is a standard tool for analyzing the polymerization of methacrylate-based resins and fillers in dental composites. It can be used to determine the degree of conversion and identify different phases within the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and composition of organic compounds. NMR can provide information about the different types of protons and carbon atoms within the monomers and polymers present in materials like those in the Clearfil range. This technique is valuable for confirming the structure of synthesized monomers and analyzing the composition of complex resin mixtures. While not explicitly detailed for "this compound" in the provided snippets, NMR is a fundamental technique in the characterization of the methacrylate monomers commonly found in dental composites and adhesives, such as Bis-GMA, TEGDMA, and HEMA.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material's surface innovatechlabs.comlibretexts.orgnorthwestern.edu. XPS can identify the elements present and determine their chemical bonding environment.

XPS analysis has been used in research related to dental adhesives. For example, one study mentions XPS analysis results showing the elemental composition of a material, including carbon and nitrogen escholarship.org. XPS is suitable for analyzing surface coatings and thin films and can provide valuable information about the elemental and binding energy of a material's surfaces and interfaces innovatechlabs.com. It can differentiate between oxidation states of molecules and is capable of detecting the difference in chemical state between samples libretexts.org. This makes it useful for studying the interaction of dental adhesives with tooth surfaces and the chemical changes that occur during bonding and aging.

Electron Microscopy Techniques

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for visualizing the surface morphology, filler distribution, and the interface between the dental material and the tooth structure.

Scanning Electron Microscopy (SEM) for Surface and Interface Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of dental research, SEM is extensively used to examine the morphology of resin composites, the distribution of filler particles, and critically, the adhesive interface formed between the dental material and the tooth (enamel or dentin).

SEM photomicrographs have been used to show the interfacial morphology of Clearfil SE Bond with dentin researchgate.net. These images can reveal the hybrid layer, which is formed by the infiltration of resin into the demineralized dentin, and the formation of resin tags within the dentinal tubules researchgate.net. Studies have shown that the hybrid layer formed by Clearfil SE Bond can appear thinner compared to total-etch systems but is consistent and continuous researchgate.net. SEM also allows for the visualization of resin tags, which, even if shorter, can exhibit consistent triangular-shaped hybridization at the transition between peritubular and intertubular dentin, effectively sealing the tubule openings researchgate.net.

SEM has also been used to examine the morphology of composite materials like Clearfil AP-X, showing the filler and matrix structure researchgate.net. Micrographs can reveal defects such as small voids within the resin matrix researchgate.net. SEM observation can indicate morphological differences in the resin after thermal stresses, such as the presence of voids dispersed at the matrix surface researchgate.net.

The interaction pattern of adhesive systems with dentin has been investigated using SEM researchgate.net. SEM images of human enamel and dentin treated with Clearfil SE Bond have been presented to illustrate the surface treatment afforded by the primer kuraraydental.com. SEM is also used in failure analysis of bond strength tests to examine the fracture surfaces and determine the mode of failure (adhesive, cohesive, or mixed) nih.gov. Biofilms on the surfaces of materials like Clearfil AP-X have also been studied using SEM researchgate.net.

Interactive Data Table Example (Illustrative - based on description, not precise numerical data from snippets):

TechniqueApplication in Clearfil ResearchKey Findings/Information Provided
FTIR/ATR-FTIRDegree of monomer conversion, identification of functional groups, monitoring polymerizationDetection of unpolymerized monomers, assessment of curing efficiency, identification of methacrylate and phosphate groups journalcra.comresearchgate.netselcuk.edu.trresearchgate.net
Raman SpectroscopyDegree of conversion, material composition, filler distribution(General application in dental resins, specific findings for this compound not detailed in sources)
NMR SpectroscopyMolecular structure and composition of monomers and polymers(General application for characterizing monomers like Bis-GMA, TEGDMA, HEMA; specific findings for this compound not detailed in sources)
XPSSurface elemental composition, chemical state analysis, interaction with tooth surfaceAnalysis of surface elements (C, N), chemical bonding information, insights into adhesive/tooth interface chemistry innovatechlabs.comlibretexts.orgescholarship.org
SEMSurface morphology, filler distribution, adhesive interface visualization, failure analysisVisualization of hybrid layer and resin tags, identification of voids and defects, examination of fracture surfaces, biofilm morphology researchgate.netresearchgate.netkuraraydental.comnih.govresearchgate.net

Transmission Electron Microscopy (TEM) for Ultrastructural and Nanoscale Analysis

Transmission Electron Microscopy (TEM) is a powerful technique employed to investigate the ultrastructure and nanoscale features of dental composite resins. TEM allows for high-resolution imaging due to the small wavelength of transmitted electrons, offering unparalleled resolution thermofisher.com. This enables detailed examination of the filler particles within the composite, their size distribution, morphology, and how they are dispersed within the resin matrix nih.govresearchgate.net.

Studies utilizing TEM on dental composites, including various Clearfil products such as Clearfil AP-X and Clearfil Majesty, have revealed a notable diversity in their ultrastructures, reflecting differences in their manufacturing technologies and filler systems nih.govresearchgate.net. Beyond the bulk material, TEM is also invaluable for analyzing the crucial interface formed between the composite or adhesive system and the tooth structure. For instance, TEM has been used to observe the adhesive-dentin interface created by Clearfil SE Bond and Clearfil Protect Bond, detailing the hybrid layer and the formation of resin tags researchgate.netkuraraynoritake.euresearchgate.net. The hybrid layer, a critical zone for adhesion, can be visualized and its characteristics, such as thickness and integration with dentin, can be assessed at the nanoscale using TEM researchgate.net. Image processing techniques, including Fast Fourier Transform (FFT) and Fourier mask filtering, can be applied to TEM images to enhance their quality, particularly concerning brightness and contrast, thereby improving the visualization of fine details jkps.or.kr.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique frequently coupled with Scanning Electron Microscopy (SEM) to perform elemental analysis and mapping of materials rockymountainlabs.comthermofisher.com. This method is crucial for identifying and quantifying the chemical composition of dental composites like this compound at the macro, micro, or nanoscale thermofisher.com.

EDX analysis of dental composites, including different Clearfil materials such as Clearfil AP-X, Clearfil Majesty, and Clearfil Majesty ES Flow, commonly identifies elements such as carbon (C), oxygen (O), and silicon (Si), which are fundamental components of the resin matrix and typical glass fillers nih.govresearchgate.netsemanticscholar.org. The concentration of these elements can vary significantly between different composite resins nih.govresearchgate.net. EDX can provide information about the elemental composition of the surface, although its technical limitations typically restrict the analysis depth to approximately 6 μm researchgate.netresearchgate.net.

The technique is capable of both qualitative and quantitative elemental analysis rockymountainlabs.comthermofisher.comresearchgate.net. For example, EDX analysis of Clearfil Majesty ES Flow has identified common elements like C, O, Al, Si, and Ba, and also revealed the presence of cobalt (Co) in its structure, highlighting compositional variations among different Clearfil products semanticscholar.org. EDX is also effective in identifying radiopaque additives, such as barium (Ba), strontium (Sr), zirconium (Zr), ytterbium (Yb), and lanthanum (La), which are incorporated into composites to enhance visibility in radiographs researchgate.net.

Chromatographic Methods for Leachable Component Analysis (in vitro)

In vitro analysis of leachable components from polymerized dental composites is essential for understanding their potential biological impact and the stability of the material over time. Chromatographic methods, such as Gas Chromatography/Mass Spectrometry (GC/MS), Liquid Chromatography/Mass Spectrometry (LC/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC), are widely used for this purpose nih.gov43.230.198mdpi.comscielo.brnih.gov. These techniques enable the identification and quantification of residual monomers, additives, and degradation products that may elute from the composite material into the surrounding environment nih.gov43.230.198mdpi.com.

Studies employing these methods on various dental composites, including Clearfil Photo Core and Clearfil Majesty Esthetic, have detected a range of leachable components in extracts using media like methanol (B129727) and water nih.gov43.230.198nih.govresearchgate.net. Triethylene glycol dimethacrylate (TEGDMA) is frequently identified as a major leachable monomer nih.gov43.230.198scielo.br. Other monomers such as 2-Hydroxyethyl methacrylate (HEMA), Bisphenol A diglycidyl methacrylate (BIS GMA), and 4-dimethylaminobenzoic acid ethyl ester (DMA BEE) have also been detected mdpi.com.

The quantity and type of leachable components are influenced by factors such as the specific monomers present, their molecular size, the composition of the extraction medium (e.g., ethanol (B145695) versus water), and the duration of storage 43.230.198mdpi.comnih.govresearchgate.net. Research indicates that the maximum release of unreacted monomers often occurs within the initial 24 hours following polymerization researchgate.net. HPLC, for instance, is capable of separating and quantifying specific monomers like Bis-GMA, TEGDMA, and UDMA from composite extracts scielo.brnih.gov. Analysis of Clearfil Photo Core using HPLC has shown a decrease in monomer elution over time when stored in ethanol researchgate.net.

Thermal Analysis Methods (e.g., DTA, DSC) for Polymerization Monitoring

Thermal analysis techniques, specifically Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are valuable tools for monitoring the polymerization process and characterizing the thermal behavior of dental composite materials redthermo.comslideshare.net.

DSC measures the heat flow into or out of a sample as its temperature changes, allowing for the identification of enthalpy changes and the enthalpy of conversion associated with chemical reactions like polymerization redthermo.comadvanced-emc.com. This provides insights into the curing process of polymers advanced-emc.com. DSC has been utilized to assess the extent of polymerization and the heat of polymerization in dental resins and composites researchgate.netnih.gov. The heat of polymerization is directly proportional to the percentage of monomers that have reacted and is linked to the temperature increase observed during the curing process nih.gov. DSC analysis can provide important thermal and physical characteristics of the material nih.gov.

DTA, on the other hand, measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This difference indicates exothermic or endothermic transitions within the sample, including those occurring during polymerization redthermo.comslideshare.net. Both DTA and DSC have been employed to determine the extent of polymerization and the amount of residual monomers researchgate.net. Studies using DSC on light-cured methacrylate-based composites, including materials like Clearfil Photo Posterior, have demonstrated that increasing the photopolymerization time can lead to a higher degree of conversion and improved thermal stability researchgate.netcnjournals.com. Thermal analysis, encompassing techniques like TG/DTG and DSC, is also necessary for determining parameters such as mass loss due to thermal decomposition, the heat of reaction, and the glass transition temperature (Tg) of dental composites researchgate.net. DSC is also used to study the kinetics of polymerization in dental composites quintessence-publishing.com.

In Vitro and Ex Vivo Model Development for Material Evaluation

The development and application of in vitro and ex vivo models are fundamental to evaluating the performance and durability of dental materials like this compound under conditions that simulate the oral environment. These models allow researchers to assess material properties and degradation mechanisms in a controlled setting before or alongside clinical studies.

Simulated Aging Models

Simulated aging protocols are widely used to predict the long-term behavior of dental composites by subjecting them to conditions that mimic the challenges of the oral cavity. These procedures often involve storing material specimens in various media, such as water, artificial saliva, acidic solutions, or ethanol solutions, at different temperatures and for varying durations plos.orgekb.egresearchgate.net.

Thermal cycling, which involves repeatedly exposing specimens to alternating hot and cold temperatures, is considered an effective method for simulating the thermal fluctuations experienced in the mouth researchgate.net. Mechanical fatigue, involving cyclic loading, is another approach used to simulate the stresses from chewing ekb.eg. Accelerated aging models are also employed to compress the timeline of degradation; for example, storage at elevated temperatures (e.g., 60°C) based on the Arrhenius model can simulate extended periods of storage at room temperature quintessence-publishing.com.

Simulated aging can induce changes in the mechanical properties, physicochemical characteristics, color stability, and translucency of dental composites plos.orgekb.eg. Chemical aging protocols, using solutions like coffee or ethanol, can specifically assess changes in color and mechanical properties plos.orguitm.edu.my. The extent of degradation during aging is influenced by both chemical processes, such as hydrolysis, and the inherent properties of the material itself plos.org. These models are valuable for evaluating the resistance of composites to degradation and its impact on properties like microhardness and contact angle plos.org.

Substrate Preparation Protocols

Precise substrate preparation is a critical step in in vitro and ex vivo studies evaluating the bonding effectiveness and material interactions of dental composites. For studies involving bonding to tooth structure, standard protocols often involve preparing flat dentin or enamel surfaces to simplify procedures and control variables pocketdentistry.comscispace.com. However, cavity preparations can also be created depending on the specific research objectives, such as evaluating bonding in different cavity configurations pocketdentistry.com.

For valid bond strength testing, it is generally recommended that the bonding surfaces are prepared to be perpendicular to the direction of the applied load pocketdentistry.com. When bonding to dentin, protocols typically include exposing the dentin surface, preparing a standardized smear layer, and immediately applying the adhesive system to minimize water uptake by the exposed tissue pocketdentistry.com. Etching the tooth surface with phosphoric acid is a common step in many bonding protocols, including those utilized with Clearfil Photo Bond researchgate.netshastadentalsupply.com.

Q & A

Q. What are the standardized protocols for assessing the cytotoxicity of Photo Clearfil A in vitro?

Cytotoxicity evaluation typically involves exposing cell lines (e.g., human gingival fibroblasts) to eluents of this compound and measuring cell viability via assays like MTT or Alamar Blue. Controls must include untreated cells and reference materials (e.g., Vitrebond as a positive control). Results should report percentage viability relative to controls, with statistical analysis (e.g., ANOVA) to confirm significance. Ensure raw data retention for reproducibility, as emphasized in FAIR principles .

Q. How should researchers design experiments to measure the dentin bond strength of this compound under varying pH conditions?

Follow ISO/TS 11405 standards for bond strength testing. Prepare dentin specimens, apply this compound per manufacturer instructions, and subject samples to thermocycling or chemical challenges (e.g., 10% NaOCl). Use microtensile testing machines to measure bond strength. Include control groups (e.g., Clearfil SE Bond) and account for environmental variables like temperature and humidity in statistical models .

Q. What guidelines ensure accurate image documentation of this compound-treated samples in SEM studies?

Adhere to journal-specific image integrity policies: avoid excessive brightness/contrast adjustments, retain original raw images, and include scale bars with explicit annotations. For SEM micrographs, describe staining methods (if used) and specify magnification levels. Captions must align with raw data to prevent misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bond strength data between this compound and other adhesives under thermocycling stress?

Contradictions often arise from differences in testing protocols (e.g., thermocycling duration, dentin pretreatment). Conduct a meta-analysis of published studies, comparing experimental variables and statistical power. Replicate conflicting experiments under controlled conditions, ensuring standardized specimen preparation and testing parameters. Use sensitivity analysis to identify critical variables influencing outcomes .

Q. What methodological strategies improve the reproducibility of cytotoxicity results for this compound across laboratories?

Implement inter-laboratory validation studies using identical cell lines, elution protocols, and assay kits. Share raw data and detailed protocols via open-access platforms. Address batch-to-batch material variations by sourcing this compound from the same production lot. Document deviations in supplementary materials to enhance transparency .

Q. How should researchers analyze the long-term stability of this compound in simulated oral environments?

Design accelerated aging studies using ISO 16402 protocols. Expose cured adhesive specimens to cyclic mechanical loading, enzymatic challenges (e.g., collagenase), and pH fluctuations. Characterize degradation via FTIR spectroscopy and nanoindentation. Compare results with baseline properties (e.g., degree of conversion) to quantify stability .

Q. What statistical approaches are recommended for handling outliers in bond strength datasets involving this compound?

Q. How can researchers ensure compliance with FAIR principles when publishing image data for this compound studies?

Store raw, unprocessed images in repositories like Figshare or Zenodo with unique DOIs. Annotate images with metadata detailing acquisition parameters (e.g., microscope settings, staining protocols). Use standardized file formats (TIFF for microscopy) and avoid lossy compression. Reference these datasets explicitly in the methods section .

Q. What are the ethical considerations in reporting conflicting cytotoxicity results between this compound and commercial benchmarks?

Disclose all funding sources and potential conflicts of interest. Present contradictory data transparently, avoiding selective reporting. Use supplementary materials to provide full datasets, including negative/positive controls. Cite prior studies comprehensively to contextualize discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.